CKD-516 HCl salt CKD-516 HCl salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16536376
InChI: InChI=1S/C26H28N6O5S.ClH/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4;/h6-14,22H,27H2,1-5H3,(H,30,31,34);1H
SMILES:
Molecular Formula: C26H29ClN6O5S
Molecular Weight: 573.1 g/mol

CKD-516 HCl salt

CAS No.:

Cat. No.: VC16536376

Molecular Formula: C26H29ClN6O5S

Molecular Weight: 573.1 g/mol

* For research use only. Not for human or veterinary use.

CKD-516 HCl salt -

Specification

Molecular Formula C26H29ClN6O5S
Molecular Weight 573.1 g/mol
IUPAC Name 2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide;hydrochloride
Standard InChI InChI=1S/C26H28N6O5S.ClH/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4;/h6-14,22H,27H2,1-5H3,(H,30,31,34);1H
Standard InChI Key FIAUXCMEQTWLQZ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl

Introduction

Chemical and Pharmacological Profile of CKD-516 HCl

Structural Characteristics and Formulation

CKD-516 HCl is chemically designated as (S)-N-(4-(3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl)thiazol-2-yl)-2-amino-3-methylbutanamide hydrochloride . The hydrochloride salt formulation improves aqueous solubility, facilitating oral bioavailability and intravenous delivery. Its molecular structure includes a triazole moiety linked to a trimethoxybenzoyl group, which confers affinity for tubulin polymerization sites—a hallmark of VDAs .

Mechanism of Action

As a VDA, CKD-516 HCl destabilizes tumor vasculature by binding to tubulin in endothelial cells, disrupting microtubule formation and triggering rapid endothelial cell apoptosis . This leads to vascular occlusion, ischemic necrosis, and secondary tumor cell death. Unlike antiangiogenic agents, which prevent new blood vessel formation, VDAs target established tumor vasculature, making them complementary to conventional therapies .

Clinical Development and Pharmacokinetics

Phase I Intravenous Study (2015)

An initial phase I trial evaluated intravenous CKD-516 HCl in 21 patients with advanced solid tumors . Key outcomes included:

ParameterResult
Maximum Tolerated Dose3.6 mg/m²
Dose-Limiting ToxicityGrade 3 hypertension (17%)
Common Adverse EventsFatigue (52%), nausea (43%)
PharmacokineticsLinear dose-exposure relationship

The study established a recommended phase II dose of 2.7 mg/m² administered on days 1 and 8 of a 21-day cycle. Plasma half-life ranged from 4.8 to 5.3 hours, with no evidence of metabolite accumulation .

Phase I Oral Formulation Study (2020)

A subsequent trial investigated an oral tablet formulation in 27 patients with refractory tumors . Dosing regimens and outcomes are summarized below:

ParameterDose-Escalation Cohort (n=16)Expansion Cohort (n=11)
Daily Dose Range5–25 mg15–20 mg (BSA-adjusted)
Median Progression-Free Survival1.33 months (95% CI: 0.76–2.23)
Stable Disease Rate31.8% (RECIST) / 36.4% (PERCIST)

Notably, patients with splenomegaly—a marker of liver cirrhosis—exhibited prolonged S-516 (active metabolite) half-lives (6.1 vs. 4.6 hours; P < 0.05) . This necessitated dose adjustments to 15 mg/day for patients with body surface area (BSA) <1.65 m².

Pharmacokinetic and Pharmacodynamic Insights

Metabolite Kinetics

CKD-516 HCl is rapidly converted to its active metabolite S-516, which exhibits dose-proportional exposure (AUC~last~ slope: 0.98; 95% CI: 0.68–1.28) . Key parameters include:

ParameterCKD-516 HClS-516M9 (Inactive Metabolite)
T~max~ (hours)0.5–0.750.5–12–3
T~1/2~ (hours)0.44–1.424.83–5.257.46–16.98

S-516’s prolonged half-life in cirrhotic patients underscores the need for hepatic function monitoring .

BrandPurityPrice Range (€)Delivery Timeline
Valecobulin (54-BUP08783)98.62%641–1,479April 22, 2025
Valecobulin (3D-QZB32153)≥95%InquireJune 2, 2025
Valecobulin (TM-T13278)98.63%88–1,093June 23, 2025

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